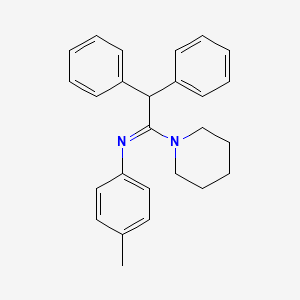
N-(4-methylphenyl)-2,2-diphenyl-1-piperidin-1-ylethanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-2,2-diphenyl-1-piperidin-1-ylethanimine is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 4-methylphenyl group and two diphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2,2-diphenyl-1-piperidin-1-ylethanimine typically involves the reaction of 4-methylbenzylamine with diphenylacetonitrile in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as ethanol or methanol, and the reaction temperature is typically maintained at around 60-80°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods allow for the efficient and scalable production of the compound. The use of microreactor systems can optimize reaction conditions and improve yield .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-methylphenyl)-2,2-diphenyl-1-piperidin-1-ylethanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-(4-methylphenyl)-2,2-diphenyl-1-piperidin-1-ylethanimine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a stabilizer in certain chemical formulations
Wirkmechanismus
The mechanism of action of N-(4-methylphenyl)-2,2-diphenyl-1-piperidin-1-ylethanimine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Amino-4-methylphenyl)benzamide: A compound with similar structural features but different functional groups.
4-Methyl-2-oxo-2H-chromen-7-yl derivatives: Compounds with similar aromatic ring structures but different core functionalities.
Uniqueness
N-(4-methylphenyl)-2,2-diphenyl-1-piperidin-1-ylethanimine is unique due to its specific combination of a piperidine ring with diphenyl and 4-methylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
4172-72-9 |
|---|---|
Molekularformel |
C26H28N2 |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
N-(4-methylphenyl)-2,2-diphenyl-1-piperidin-1-ylethanimine |
InChI |
InChI=1S/C26H28N2/c1-21-15-17-24(18-16-21)27-26(28-19-9-4-10-20-28)25(22-11-5-2-6-12-22)23-13-7-3-8-14-23/h2-3,5-8,11-18,25H,4,9-10,19-20H2,1H3 |
InChI-Schlüssel |
KBCGGHIOJYZTHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N=C(C(C2=CC=CC=C2)C3=CC=CC=C3)N4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-[3-(dimethylamino)propyl]-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine](/img/structure/B14148278.png)
![2-(3,4-dimethoxyphenyl)-5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14148281.png)
![[5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](morpholin-4-yl)methanone](/img/structure/B14148282.png)
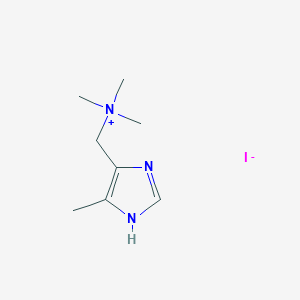
![1-[Bis(2-hydroxyethyl)amino]dodecan-2-ol](/img/structure/B14148292.png)
![5-{6-[(3-Chlorophenyl)amino]pyridazin-3-yl}-2-methylbenzenesulfonamide](/img/structure/B14148294.png)
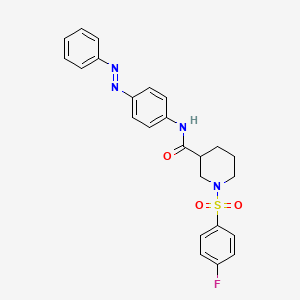
![[4-(5-formylthiophen-2-yl)-2,2,6,6-tetramethyl-3,6-dihydropyridin-1(2H)-yl]oxidanyl](/img/structure/B14148313.png)
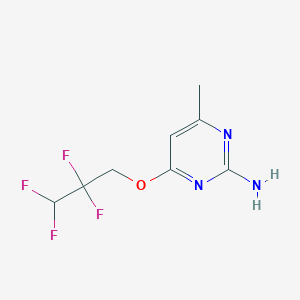

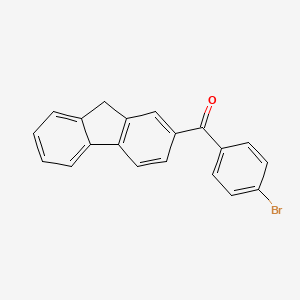
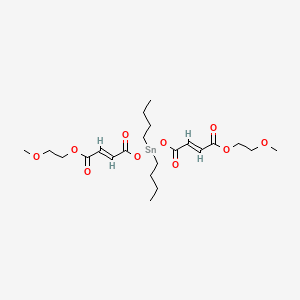
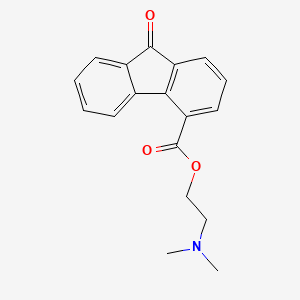
![Dimethyl {2-[1-(dimethylamino)ethyl]phenyl}boronate](/img/structure/B14148351.png)
